2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
Description
2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a useful research compound. Its molecular formula is C16H17NO and its molecular weight is 239.318. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatization : Research by Martin and Prasad (2007) focused on the chemical reactions of related carbazole derivatives, leading to the synthesis of isoxazolo and pyrazolo fused carbazoles. These compounds have potential applications in material science and pharmacology (Martin & Prasad, 2007).
Bacterial Biotransformation : A study by Waldau et al. (2009) revealed the biotransformation of 2,3,4,9-tetrahydro-1H-carbazole by the bacterium Ralstonia sp. This research has implications for understanding the microbial degradation of carbazole derivatives and their potential applications in bioremediation (Waldau et al., 2009).
Anticancer Research : Chaudhary and Chaudhary (2016) synthesized new derivatives of 2,3,4,9-tetrahydro-1H-carbazole and tested their anticancer activity. They found significant activity against certain cancer cell lines, suggesting potential therapeutic applications (Chaudhary & Chaudhary, 2016).
Photophysics Applications : Ghosh et al. (2013) explored the photophysics of carbazole derivatives, which can be vital in the development of new materials for optoelectronic applications (Ghosh et al., 2013).
Antibiofilm Inhibitors : Research by Sathiyachandran et al. (2019) demonstrated the effectiveness of certain carbazole derivatives as antibiofilm agents, particularly against antibiotic-resistant pathogens, highlighting their potential in addressing biofilm-associated infections (Sathiyachandran et al., 2019).
Antitumor Agents : Murali et al. (2017) synthesized novel carbazole derivatives and evaluated their antitumor activity, finding certain compounds to be promising as therapeutic drugs against cancer cell proliferation (Murali et al., 2017).
Fluorescence Applications : A study by Yamashita et al. (2009) on the palladium-catalyzed synthesis of carbazoles showed that some products exhibit intense fluorescence, which can be useful in the development of fluorescent materials (Yamashita et al., 2009).
Properties
IUPAC Name |
(2E)-2-(2-methylpropylidene)-4,9-dihydro-3H-carbazol-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-10(2)9-11-7-8-13-12-5-3-4-6-14(12)17-15(13)16(11)18/h3-6,9-10,17H,7-8H2,1-2H3/b11-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJUVFADUKHSOH-PKNBQFBNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C1CCC2=C(C1=O)NC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/1\CCC2=C(C1=O)NC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320938 | |
Record name | (2E)-2-(2-methylpropylidene)-4,9-dihydro-3H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201320938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817950 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866149-31-7 | |
Record name | (2E)-2-(2-methylpropylidene)-4,9-dihydro-3H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201320938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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